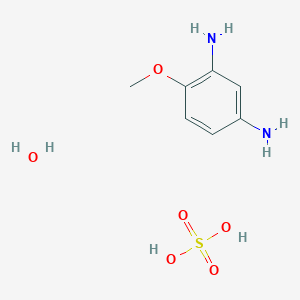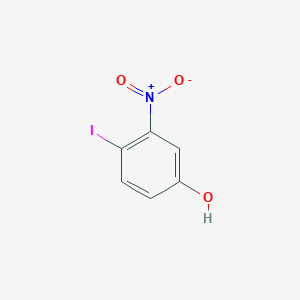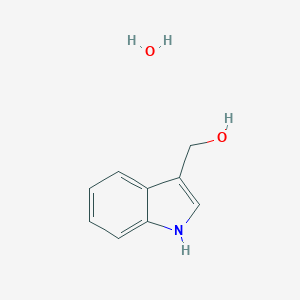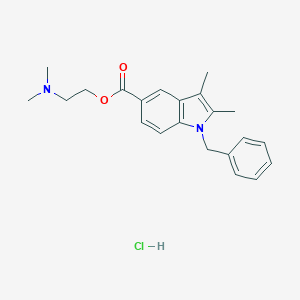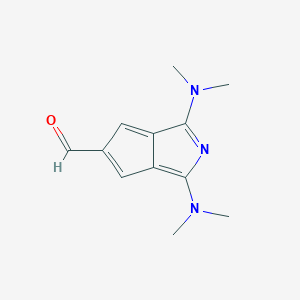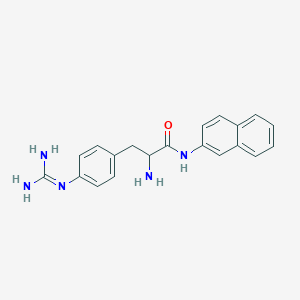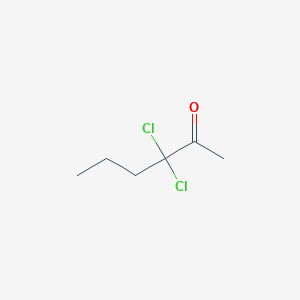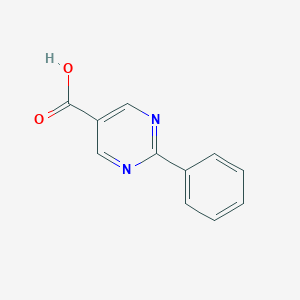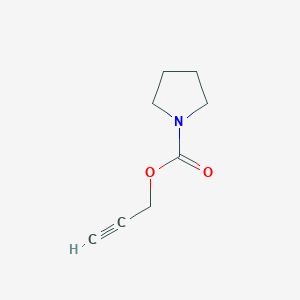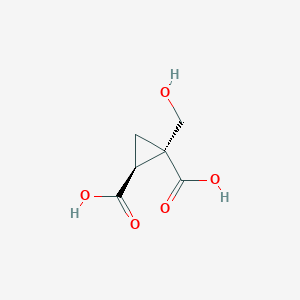
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid, also known as HMDA, is a chiral building block used in the synthesis of various chemical compounds. It is a cyclic dicarboxylic acid that contains a cyclopropane ring, which makes it an interesting and versatile molecule for scientific research applications.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. It can also form stable complexes with metal ions, which can be used in catalysis.
Effets Biochimiques Et Physiologiques
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and non-mutagenic. It has also been used as a food additive and has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid in lab experiments include its chiral nature, its versatility in various chemical reactions, and its ability to form stable complexes with metal ions. The limitations include its cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
Possible future directions for (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid research include its use in the development of new drugs and the optimization of its synthesis and purification methods. It may also have potential applications in the field of nanotechnology and as a biomaterial for tissue engineering. Further studies on its biochemical and physiological effects may also be warranted.
Méthodes De Synthèse
The synthesis of (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid can be achieved through various methods, including the reaction of 1,3-dioxolane with ethyl diazoacetate, or the reaction of ethylene oxide with ethyl chloroformate. These methods have been optimized to produce (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid in high yields and purity.
Applications De Recherche Scientifique
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid has been used as a chiral building block in the synthesis of various compounds, including amino acids, peptides, and pharmaceuticals. It has also been used in the development of chiral stationary phases for chromatography and as a ligand in asymmetric catalysis.
Propriétés
Numéro CAS |
114644-54-1 |
|---|---|
Nom du produit |
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid |
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
(1R,2S)-1-(hydroxymethyl)cyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-2-6(5(10)11)1-3(6)4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1 |
Clé InChI |
AGPJMKIHWGYTFH-CVYQJGLWSA-N |
SMILES isomérique |
C1[C@@H]([C@]1(CO)C(=O)O)C(=O)O |
SMILES |
C1C(C1(CO)C(=O)O)C(=O)O |
SMILES canonique |
C1C(C1(CO)C(=O)O)C(=O)O |
Synonymes |
1,2-Cyclopropanedicarboxylicacid,1-(hydroxymethyl)-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



